molecular formula C13H12ClN7O2 B2659817 1-(6-chloro-2-pyridinyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-yl N,N-dimethylcarbamate CAS No. 955975-72-1

1-(6-chloro-2-pyridinyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-yl N,N-dimethylcarbamate

Cat. No. B2659817
CAS RN: 955975-72-1
M. Wt: 333.74
InChI Key: ULQXVEOZFBIHAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-chloro-2-pyridinyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-yl N,N-dimethylcarbamate is a useful research compound. Its molecular formula is C13H12ClN7O2 and its molecular weight is 333.74. The purity is usually 95%.
BenchChem offers high-quality 1-(6-chloro-2-pyridinyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-yl N,N-dimethylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-chloro-2-pyridinyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-yl N,N-dimethylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Docking

One of the main applications of similar compounds involves the synthesis of novel derivatives and their evaluation through molecular docking studies. Flefel et al. (2018) prepared a series of novel pyridine and fused pyridine derivatives, showing moderate to good binding energies towards target proteins, alongside exhibiting antimicrobial and antioxidant activity. This research highlights the compound's potential in drug discovery and design, particularly in identifying molecules with desirable interactions with biological targets (Flefel et al., 2018).

Catalysis

Compounds with similar structures have been investigated for their role in catalysis. Hurtado et al. (2011) described the synthesis of bis(azolylcarbonyl)pyridine chromium(III) complexes, which act as initiators for ethylene polymerization. This study exemplifies the potential use of such compounds in industrial processes, particularly in the production of polymers, highlighting their significance in materials science (Hurtado et al., 2011).

Antimicrobial and Antioxidant Properties

The structural versatility of these compounds allows for the exploration of their antimicrobial and antioxidant properties. Kaddouri et al. (2020) synthesized novel heterocyclic compounds containing pyrazole, thiazole, and pyridine moieties, which exhibited significant antioxidant potential through DPPH scavenging assay. These findings underscore the utility of such compounds in developing new antioxidants, which can be crucial in pharmaceutical and food industries (Kaddouri et al., 2020).

Drug Delivery

In the realm of nanotechnology and drug delivery, Mattsson et al. (2010) studied the encapsulation of lipophilic pyrenyl derivatives in a water-soluble metalla-cage. This research illustrates the potential of complex compounds in enhancing the solubility and delivery of hydrophobic drugs, a critical challenge in the formulation of pharmaceutical compounds (Mattsson et al., 2010).

properties

IUPAC Name

[2-(6-chloropyridin-2-yl)-4-(1,2,4-triazol-1-yl)pyrazol-3-yl] N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN7O2/c1-19(2)13(22)23-12-9(20-8-15-7-17-20)6-16-21(12)11-5-3-4-10(14)18-11/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQXVEOZFBIHAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=C(C=NN1C2=NC(=CC=C2)Cl)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-chloro-2-pyridinyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-yl N,N-dimethylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.